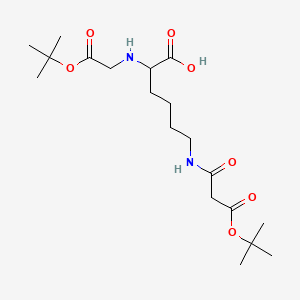
Mono-tert-butyl Malonate-(N-Boc)-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-tert-butyl Malonate-(N-Boc)-L-lysine: is a compound that combines the structural features of mono-tert-butyl malonate and N-Boc-L-lysine. This compound is often used as a synthetic intermediate in organic chemistry due to its unique reactivity and protective groups.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Mono-tert-butyl Malonate-(N-Boc)-L-lysine typically involves the reaction of mono-tert-butyl malonate with N-Boc-L-lysine under specific conditions. The tert-butyl group serves as a protective group for the malonate, while the N-Boc group protects the lysine. The synthesis can be carried out using various reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions: Mono-tert-butyl Malonate-(N-Boc)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: Mono-tert-butyl Malonate-(N-Boc)-L-lysine is used as a synthetic intermediate in the preparation of various organic compounds. It is particularly useful in the synthesis of complex molecules due to its protective groups.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein modifications. The protective groups allow for selective reactions, making it a valuable tool in biochemical studies.
Medicine: Its unique structure allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and protective groups make it suitable for large-scale synthesis.
作用机制
The mechanism of action of Mono-tert-butyl Malonate-(N-Boc)-L-lysine involves its ability to undergo selective chemical reactions due to the presence of protective groups. The tert-butyl group protects the malonate moiety, while the N-Boc group protects the lysine. These protective groups can be selectively removed under specific conditions, allowing for targeted modifications of the compound .
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and proteins. Its reactivity allows it to participate in biochemical pathways, leading to the formation of specific products .
相似化合物的比较
Mono-tert-butyl Malonate: A simpler compound with similar reactivity but lacking the lysine moiety.
N-Boc-L-lysine: A compound with protective groups similar to Mono-tert-butyl Malonate-(N-Boc)-L-lysine but without the malonate moiety
Uniqueness: this compound is unique due to its combination of protective groups and functional moieties. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and biochemical research .
属性
分子式 |
C19H34N2O7 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H34N2O7/c1-18(2,3)27-15(23)11-14(22)20-10-8-7-9-13(17(25)26)21-12-16(24)28-19(4,5)6/h13,21H,7-12H2,1-6H3,(H,20,22)(H,25,26) |
InChI 键 |
PFJVVARLUFCZBV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(=O)NCCCCC(C(=O)O)NCC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


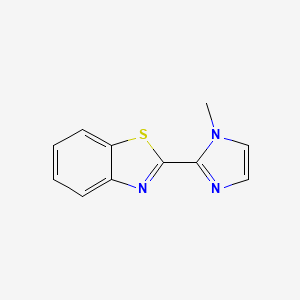

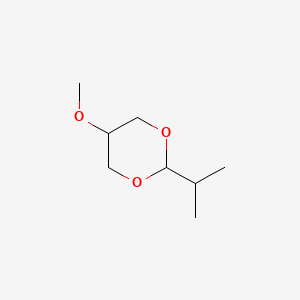


![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
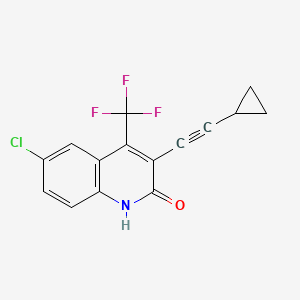
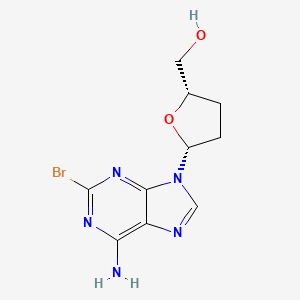
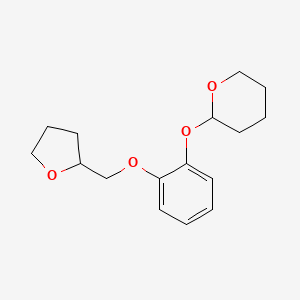


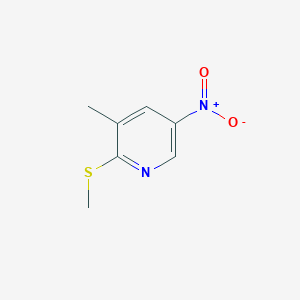
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)

